Home > Products > Screening Compounds P21673 > Cdk2/Cyclin Inhibitory Peptide I
Cdk2/Cyclin Inhibitory Peptide I -

Cdk2/Cyclin Inhibitory Peptide I

Catalog Number: EVT-1492424
CAS Number:
Molecular Formula: C111H196N48O23
Molecular Weight: 2571.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk2/Cyclin Inhibitory Peptide I is a significant compound in the study of cell cycle regulation, particularly in the context of cyclin-dependent kinases. This peptide plays a crucial role in inhibiting the activity of the Cdk2 and Cyclin A complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle. The inhibition of this complex can lead to disruptions in DNA synthesis and cell proliferation, making it a target for cancer therapies.

Source

Cdk2/Cyclin Inhibitory Peptide I is derived from various natural and synthetic sources. It has been studied extensively in laboratory settings, particularly in relation to its effects on cell cycle regulation and potential therapeutic applications in oncology.

Classification

Cdk2/Cyclin Inhibitory Peptide I is classified as a peptide inhibitor. It specifically targets the protein-protein interactions between Cdk2 and its regulatory cyclins, notably Cyclin A. This classification highlights its role in modulating enzymatic activity through competitive inhibition.

Synthesis Analysis

Methods

The synthesis of Cdk2/Cyclin Inhibitory Peptide I typically involves several steps:

  1. Starting Materials: The synthesis often begins with simple organic compounds, such as acetophenones.
  2. Reactions: Key reactions include acylation, rearrangement (e.g., Baker-Venkataraman), nitration, and reduction.
  3. Purification: The products are purified using techniques like silica gel column chromatography to isolate desired intermediates and final products.

For example, one synthetic route described involves treating 2′,6′-dihydroxyacetophenone with 2-chlorobenzoyl chloride and dimethylaminopyridine to yield a diacylated product, followed by further transformations to obtain the final peptide structure .

Technical Details

The synthetic pathways often require careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Cdk2/Cyclin Inhibitory Peptide I exhibits a specific molecular structure that allows it to effectively bind to the Cdk2/Cyclin A complex. The peptide's conformation is crucial for its function as an inhibitor.

Data

The structural analysis reveals key interaction sites between Cdk2 and Cyclin A, including:

  • PSTAIRE Helix: A characteristic helix involved in kinase activation.
  • Activation Segment: Plays a critical role in substrate recognition and catalysis.
  • Druggable Pockets: Identified pockets within the protein interface that can be targeted by small molecules or peptides .
Chemical Reactions Analysis

Reactions

Cdk2/Cyclin Inhibitory Peptide I participates in various chemical reactions primarily related to its binding interactions. These include:

  • Competitive Inhibition: The peptide competes with Cyclin A for binding to Cdk2, effectively reducing kinase activity.
  • Phosphorylation Events: The peptide's binding can alter phosphorylation states within the Cdk2 complex, impacting downstream signaling pathways .

Technical Details

The kinetics of these interactions can be studied using assays that measure changes in enzyme activity or substrate conversion rates upon peptide addition. Techniques such as Förster Resonance Energy Transfer (FRET) can provide insights into conformational changes within the Cdk2 complex during inhibition .

Mechanism of Action

Process

Cdk2/Cyclin Inhibitory Peptide I exerts its effects by binding to specific sites on the Cdk2 protein, thereby preventing its interaction with Cyclin A. This inhibition leads to:

  • Reduced Kinase Activity: Lowered phosphorylation of target substrates involved in cell cycle progression.
  • Cell Cycle Arrest: Cells may be halted at specific checkpoints, particularly between G1 and S phases.

Data

Experimental data indicate that this peptide can significantly decrease the activity of Cdk2/Cyclin A complexes under various conditions, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Cdk2/Cyclin Inhibitory Peptide I is typically characterized by:

  • Molecular Weight: Varies depending on the specific sequence and modifications.
  • Solubility: Often soluble in polar solvents due to its peptide nature.

Chemical Properties

The chemical properties include:

  • Stability: Peptides generally exhibit stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The peptide's reactivity is influenced by functional groups present within its structure, affecting its binding affinity .
Applications

Scientific Uses

Cdk2/Cyclin Inhibitory Peptide I has several important applications in scientific research:

  • Cancer Research: As an inhibitor of cell cycle progression, it serves as a valuable tool for studying cancer cell proliferation and potential therapeutic strategies.
  • Drug Development: The compound is being explored for its potential as a lead compound in developing selective inhibitors for clinical use against cancers driven by dysregulated Cdk2 activity .
  • Cell Biology Studies: It aids in elucidating mechanisms of cell cycle regulation and identifying novel targets for intervention in various diseases.
Introduction to CDK2/Cyclin Complexes in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) serves as a central regulatory nexus coordinating cell cycle progression, particularly during the critical transition from G1 to S phase and during DNA replication in S-phase. Unlike other cyclin-dependent kinases, CDK2 functionally partners with two distinct regulatory subunits: cyclin E and cyclin A. The CDK2/cyclin E complex forms during late G1 phase and drives the phosphorylation-mediated inactivation of the retinoblastoma (Rb) tumor suppressor protein. This phosphorylation event liberates E2F transcription factors, initiating a transcriptional cascade that activates genes essential for DNA replication and S-phase entry [1] [4]. Subsequently, as cells enter S-phase, cyclin A displaces cyclin E to form the CDK2/cyclin A complex. This complex phosphorylates downstream substrates including CDC6 and E2F1, facilitating the initiation of DNA replication and ensuring orderly progression through S-phase [1] [8]. The sequential formation and activation of these complexes represent a fundamental biological mechanism ensuring precise genomic duplication.

The structural biology underlying CDK2 activation reveals intricate protein-protein interactions (PPIs). The CDK2/cyclin A interface comprises five key structural elements: the PSTAIRE helix (C-helix), the activation segment (T-loop), portions of the N-terminal sheet, elements of the C-terminal lobe from CDK2, and the cyclin box domain from cyclin A. Within this interface, two druggable pockets adjacent to the activation segment exhibit higher predicted "drug scores" than the ATP-binding site itself, suggesting their potential as targets for therapeutic intervention [8]. Activation requires phosphorylation of CDK2 at Thr160 within the T-loop by CDK-activating kinase (CAK). This phosphorylation, coupled with cyclin binding, induces a conformational shift that reorganizes the catalytic cleft into an active state capable of substrate recognition and phosphate transfer. Crucially, endogenous CDK inhibitors (CKIs) like p21 (CIP1/WAF1) and p27 (KIP1) bind to and inhibit CDK2/cyclin complexes, providing natural constraints on cell cycle progression that are frequently abrogated in cancer [4].

Table 1: Core CDK2/Cyclin Complexes and Their Functions in Cell Cycle Regulation

ComplexPhase of ActivityKey SubstratesBiological Consequence
CDK2/Cyclin ELate G1 / G1-S TransitionRb, p27^KIP1^Rb phosphorylation → E2F release → S-phase gene transcription; p27 degradation
CDK2/Cyclin AS-Phase ProgressionCDC6, E2F1, p27^KIP1^Initiation of DNA replication; Suppression of E2F1 activity; p27 degradation
CDK2/Cyclin E or AVariousMYC proteinsPhosphorylation preventing cell senescence

Pathological Deregulation of CDK2 Activity in Oncogenesis

Dysregulation of CDK2 signaling represents a common oncogenic driver across diverse malignancies. Unlike kinases frequently mutated in cancer, CDK2 itself is rarely mutated. Instead, oncogenic activation predominantly occurs through upstream alterations that increase CDK2 kinase activity. The most frequent mechanism involves cyclin E (CCNE1 or CCNE2) overexpression or gene amplification, observed in aggressive subsets of breast cancer (particularly triple-negative and inflammatory breast cancer), ovarian cancer, gastric cancer, and endometrial cancer [1] [6]. Cyclin E overexpression saturates endogenous CKIs like p27, leading to hyperactivation of CDK2. This hyperactivation drives uncontrolled G1/S transition, allowing cells with damaged DNA to enter S-phase unchecked. The resultant genomic instability manifests as increased mutations, chromosomal deletions, and polyploidy, fueling tumor heterogeneity and evolution [1] [4]. The CDK2/cyclin E complex also inhibits the anaphase-promoting complex/cyclosome (APC/C) activator Cdh1, contributing to inaccurate chromosome segregation [1].

Beyond cyclin E dysregulation, loss of functional CKIs provides another major route to CDK2 hyperactivity. Genetic deletion, mutation, or epigenetic silencing of genes encoding p16^INK4a^, p21^CIP1^, or p27^KIP1^ liberates CDK2 from critical inhibitory constraints. For instance, p16 loss, common in melanoma and pancreatic cancer, indirectly enhances CDK2 activity by promoting cyclin D-CDK4/6 complex formation, which sequesters p27 away from CDK2 [4]. Furthermore, CDK2 phosphorylates steroid hormone receptors like the estrogen (ER), progesterone (PR), and androgen receptors (AR), contributing to hormone-dependent tumor progression in breast and prostate cancers [1]. Clinically, cyclin E amplification or overexpression correlates strongly with poor prognosis, resistance to endocrine therapies (e.g., tamoxifen in ER+ breast cancer), and resistance to CDK4/6 inhibitors like palbociclib [1] [6].

Table 2: Cancer Types and Mechanisms Associated with CDK2/Cyclin Dysregulation

Cancer TypePrimary Alteration(s)Molecular ConsequenceClinical Association
Breast Cancer (TNBC, HR+)Cyclin E1/E2 overexpression/amplification; Loss of p27/p21Hyperactivated CDK2 → Rb hyperphosphorylation; Endocrine resistanceAggressive phenotype; Resistance to CDK4/6 inhibitors
Ovarian CancerCCNE1 amplificationConstitutive CDK2 activationPoor prognosis; Genomic instability
Gastric/Endometrial CancerCyclin E overexpressionDeregulated G1/S transitionTumor progression
Leukemia/LymphomaAltered CDK2 signaling pathwaysEnhanced proliferation; Evasion of apoptosisDisease progression (e.g., CLL, AML)
Prostate CancerCDK2-mediated AR phosphorylationEnhanced androgen receptor signalingHormone-dependent progression

Rationale for Targeting CDK2/Cyclin Interactions in Cancer Therapy

The compelling evidence linking CDK2 hyperactivation to oncogenesis validates it as a high-priority therapeutic target. However, developing clinically effective inhibitors has proven challenging. ATP-competitive CDK2 inhibitors (e.g., Dinaciclib, Seliciclib) face significant hurdles due to the high structural homology of the ATP-binding pocket across the CDK family. This similarity often results in off-target inhibition of CDK1, CDK4, CDK6, CDK7, or CDK9, leading to unacceptable toxicity profiles (e.g., bone marrow suppression, gastrointestinal toxicity) and limited therapeutic windows that have stalled clinical development [2] [8]. Furthermore, acquired resistance to CDK4/6 inhibitors in breast cancer frequently involves compensatory upregulation of cyclin E and consequent CDK2 activation, creating a pressing need for CDK2-targeted strategies [5] [6].

Targeting the protein-protein interaction (PPI) interface between CDK2 and its cyclin partners (A or E) offers a promising alternative strategy with potential for greater selectivity. Disrupting this interface prevents the formation of the active complex, a mechanism distinct from ATP-competitive inhibition. Computational and structural analyses have identified specific druggable pockets within the PPI interface between CDK2 and cyclin A [8]. This approach underpins the development of Cdk2/Cyclin Inhibitory Peptide I. Designed to mimic the natural interaction domains, this peptide aims to sterically hinder or disrupt the formation of the functional CDK2/cyclin complex. Proof-of-concept for PPI disruption comes from studies on Homoharringtonine (HHT), identified via in silico screening to bind the PPI interface. HHT binding induces autophagic degradation of CDK2 via the E3 ubiquitin ligase TRIM21, leading to potent growth inhibition in CDK2-dependent cancer cells and leukemia models without significantly affecting CDK1 [8]. Similarly, short peptides like Spa310 and CIP have demonstrated specific CDK2 inhibition in vitro by disrupting cyclin binding [8]. Peptide-based inhibitors offer the advantage of potentially higher specificity for CDK2 over other CDKs compared to small molecule ATP-competitive inhibitors. By precisely targeting the unique structural features of the CDK2/cyclin interface, Cdk2/Cyclin Inhibitory Peptide I holds promise as a novel therapeutic modality to counteract CDK2-driven oncogenesis while minimizing off-target effects.

Table 3: Comparing CDK2 Inhibition Strategies

Inhibition StrategyMechanismRepresentative AgentsAdvantagesChallenges
ATP-Competitive Small MoleculesBind ATP pocket, block kinase activityDinaciclib, Seliciclib, NU2058, NU6102Well-established screening methods; Cell permeabilityLow selectivity due to conserved ATP site; Toxicity; Resistance development
Protein-Protein Interaction (PPI) DisruptionBlock cyclin binding to CDK2Homoharringtonine (HHT), Spa310, CIP, Cdk2/Cyclin Inhibitory Peptide IPotential for higher selectivity; Avoids ATP-site conservation; May induce degradation (e.g., HHT→TRIM21)Peptide delivery/ stability; Defining optimal pharmacophores
Proteolysis-Targeting Chimeras (PROTACs)Hijack E3 ligase to degrade CDK2Preclinical candidates (e.g., based on CDK2 binders + E3 ligase ligands)Catalytic mode of action; Potential for sustained effectMolecular size/complexity; Off-target degradation risks

The exploration of PPI disruptors like Cdk2/Cyclin Inhibitory Peptide I represents a frontier in targeting CDK2. While challenges remain, particularly regarding peptide stability, delivery, and optimizing bioavailability, the compelling biological rationale and early proof-of-concept studies suggest significant therapeutic potential for cancers driven by cyclin E overexpression or CDK4/6 inhibitor resistance. Future research will focus on optimizing peptide design, exploring delivery systems (e.g., cell-penetrating peptides, nanoparticles), and identifying predictive biomarkers (e.g., CCNE1 amplification, p27 loss) to select patients most likely to benefit from this targeted approach.

Properties

Product Name

Cdk2/Cyclin Inhibitory Peptide I

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.